(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
CAS No.: 82375-30-2
Cat. No.: VC21340874
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82375-30-2 |
|---|---|
| Molecular Formula | C21H26N2O4 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
| Standard InChI | InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1 |
| Standard InChI Key | ZORKKCARNQAZRJ-YHEJMRRESA-N |
| Isomeric SMILES | C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC |
| SMILES | CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC |
| Canonical SMILES | CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC |
| Appearance | Powder |
Introduction
Structural Characteristics
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
IUPAC Name: (1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
This compound features:
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A spirocyclic core linking an indole moiety with a tricyclic azaspiro system.
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Substituents including two methoxy groups and an ethylidene group.
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Stereochemical complexity with multiple chiral centers and a Z-configuration at the ethylidene double bond.
The spiro linkage provides rigidity and unique three-dimensional geometry, which is significant in influencing its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound involves several precise steps to assemble the spirocyclic framework and introduce functional groups:
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Formation of the Spiro Core:
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Cyclization reactions are employed to construct the spirocyclic skeleton.
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This step often requires specific catalysts to control stereochemical outcomes.
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Introduction of Substituents:
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The ethylidene group is introduced via alkylation or condensation reactions.
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Methoxy groups are added through methoxylation reactions using methylating agents like dimethyl sulfate or iodomethane.
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Optimization for Yield:
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Industrial-scale synthesis may involve reaction condition optimization (e.g., temperature control, solvent selection) to enhance yield and purity.
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Table: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Spiro Core Formation | Cyclization | Acid/base catalysis or metal catalysts |
| Ethylidene Addition | Alkylation | Alkyl halides or aldehydes |
| Methoxylation | Methylation | Dimethyl sulfate or iodomethane |
Chemical Reactivity
This compound exhibits diverse chemical reactivity due to its functional groups and strained spirocyclic structure:
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Oxidation:
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Oxidizing agents like potassium permanganate can transform it into oxidized derivatives.
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Reduction:
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Reducing agents such as lithium aluminum hydride can reduce the carbonyl or ethylidene groups.
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Substitution Reactions:
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Nucleophilic substitution at the methoxy positions can yield functionalized derivatives.
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Hydrolysis:
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Under acidic or basic conditions, hydrolysis can cleave ester or ether linkages.
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These reactions are critical for modifying the compound to explore its potential in various applications.
Applications and Potential Uses
The unique structure of this compound makes it a candidate for various applications in medicinal and synthetic chemistry:
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Pharmaceutical Research:
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Compounds with similar frameworks have shown biological activities such as antitumor, anti-HIV, and analgesic effects.
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The indole nucleus is particularly notable for its role in drug development.
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Material Science:
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The rigid spirocyclic structure may find use in designing non-linear optical materials due to its electronic properties.
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Synthetic Intermediates:
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Its functional groups make it a versatile intermediate for synthesizing more complex molecules.
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Analytical Data
Modern spectroscopic techniques are used to characterize this compound:
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NMR (Nuclear Magnetic Resonance): Provides information on hydrogen and carbon environments.
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FT-IR (Fourier Transform Infrared Spectroscopy): Identifies functional groups through characteristic absorption bands.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Table: Analytical Properties
| Technique | Observations |
|---|---|
| NMR | Signals for methoxy (-OCH3), ethylidene (-CH=CH-) |
| FT-IR | Peaks for C=O stretch (~1700 cm⁻¹) |
| MS | Molecular ion peak at m/z = 370 |
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